1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole
Description
Properties
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylsilylation of 2-Nitroimidazole
The synthesis begins with silylation of 2-nitroimidazole to enhance solubility and reactivity. Triethylsilylation using hexaethyldisilazane (HEDS) in acetonitrile under argon yields 2-nitro-1-(triethylsilyl)imidazole (NI-TES). This step is critical for subsequent glycosylation, as the silyl group facilitates nucleophilic displacement at the anomeric carbon of arabinose derivatives.
Glycosylation with Protected Arabinose
Protected arabinofuranose derivatives, such as 1-O-acetyl-2,3-di-O-(tert-butyldiphenylsilyl)-α-D-arabinofuranose, are condensed with NI-TES using trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf) as catalysts. The reaction proceeds in anhydrous acetonitrile at temperatures ranging from −20°C to room temperature, with stirring times of 2–4 hours.
Table 1: Key Glycosylation Reactions
| Arabinose Derivative | Catalyst | Temperature | Yield | Product |
|---|---|---|---|---|
| 1-O-Acetyl-2,3-di-TBDPS-arabinose | TMSOTf | −20°C → −8°C | 16% | α-15 |
| 1-O-Acetyl-2,3,5-tri-benzoyl-arabinose | TESOTf | 0°C → rt | 13% | β-15 |
Catalytic Systems and Solvent Effects
Role of Trimethylsilyl Triflate (TMSOTf)
TMSOTf acts as a Lewis acid, promoting the formation of oxocarbenium ions from acetylated arabinose. This intermediate reacts with the silylated 2-nitroimidazole, favoring α-anomer formation due to steric hindrance from the bulky TBDPS group at C-5′.
Solvent Optimization
Anhydrous acetonitrile is preferred for its ability to dissolve both silylated imidazole and sugar derivatives. Polar aprotic solvents like 1,2-dichloroethane (DCE) are less effective, yielding lower regioselectivity (e.g., 45% recovered starting material in DCE vs. 84% conversion in CH₃CN).
Deprotection and Functionalization
Desilylation with HF/KF
The tert-butyldiphenylsilyl (TBDPS) group at C-5′ is removed using in situ-generated hydrofluoric acid (HF) from KF and benzoic acid in refluxing acetonitrile. This step achieves 90% yield of the desilylated product (α-23), which is subsequently tosylated for radiolabeling applications.
Tosylation at C-5′
Treatment with p-toluenesulfonyl chloride in pyridine at 4°C introduces the tosyl group, yielding the precursor for [¹⁸F]FAZA, a hypoxia imaging agent. The reaction achieves 94% yield with minimal side products.
Table 2: Deprotection and Functionalization Outcomes
| Starting Material | Reagent | Conditions | Yield | Product |
|---|---|---|---|---|
| α-15 | HF/KF | Refluxing CH₃CN | 90% | α-23 |
| α-23 | TsCl | Pyridine, 4°C | 94% | α-7 |
Stereochemical Control and Anomeric Selectivity
α vs. β Anomer Formation
The configuration of the arabinose derivative dictates anomeric outcomes. Acetylated sugars with axial C-2′ hydroxyl groups favor α-anomer formation (e.g., 16% α-15 vs. 13% β-15). In contrast, benzoylated derivatives exhibit reduced stereoselectivity due to electronic effects.
NMR Characterization
¹H NMR analysis confirms anomeric configuration: α-anomers display J₁′,₂′ coupling constants of 3–4 Hz, while β-anomers exhibit J₁′,₂′ > 6 Hz. For α-23, [α]D²⁰ = −5.6° (c = 1.1, acetone), consistent with levorotatory α-configuration.
Industrial-Scale Production Challenges
Biocatalytic Approaches
Enzymatic methods using nucleoside phosphorylases are explored to bypass toxic silylation reagents. However, low substrate solubility and enzyme stability remain barriers, with yields <30% reported in pilot studies.
Purification Techniques
Flash chromatography with hexanes/ethyl acetate gradients (3:1 → 1:2) effectively separates α- and β-anomers. Crystallization from dichloromethane/diisopropyl ether yields pure α-23 (mp 115–116°C).
Comparative Analysis with Ribose and Galactose Analogues
Chemical Reactions Analysis
Oxidation
The nitro group (−NO₂) undergoes reduction under controlled conditions:
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Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol yields the corresponding amino derivative (1-alpha-D-arabinofuranosyl-2-amino-1H-imidazole) .
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Bioreduction : In hypoxic cellular environments, NADPH-dependent nitroreductases convert the nitro group to reactive intermediates (e.g., hydroxylamine, amine), enabling covalent binding to DNA/RNA .
Substitution Reactions
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Nucleophilic Displacement : The C-2′ hydroxyl group of the arabinose moiety can be substituted with halides (e.g., Cl⁻, F⁻) using agents like Deoxo-Fluor® (Table 1) .
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Glycosidic Bond Cleavage : Acid hydrolysis (HCl, 80°C) breaks the glycosidic bond, regenerating 2-nitroimidazole and arabinose .
Table 1: Substitution Reactions at the Sugar Moiety
| Reagent | Product | Yield |
|---|---|---|
| Deoxo-Fluor® | 5′-Fluoro-arabinofuranosyl analog | 48% |
| SOCl₂/Pyridine | 5′-Chloro derivative | 62% |
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing NO₂ and forming imidazole-derived char .
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Hydrolytic Sensitivity : The glycosidic bond is susceptible to β-elimination under alkaline conditions (pH >10), leading to ring-opened byproducts .
Radiotracer Development
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¹⁸F-Labeling : Fluorination at the 5′-position using K¹⁸F/K₂.2.2 produces α-[¹⁸F]FAZDR, a PET tracer for hypoxia imaging (Fig. 2). This tracer shows superior tumor-to-muscle ratios (TMR = 3.2) compared to [¹⁸F]FMISO (TMR = 1.8) .
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Copper Complexation : Reacts with Cu(II)-ATSM to form stable complexes for dual-modality imaging, validated in colon carcinoma models .
Bioconjugation
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Pro-drug Synthesis : Conjugation with folate via EDC/NHS chemistry enhances tumor-targeted delivery, achieving 85% cellular uptake in HT-29 cells .
Reaction Mechanisms
Vorbrüggen Glycosylation Mechanism
Scientific Research Applications
Cancer Therapy
Azomycin arabinoside has been extensively studied for its potential in cancer treatment, particularly in targeting hypoxic tumor cells. Its mechanism involves:
- Selective Targeting : It binds to hypoxic regions within tumors, enhancing the cytotoxic effects of radiation therapy. This selectivity allows for reduced damage to normoxic tissues.
- Mechanism of Action : The compound undergoes bioreduction by nitroreductases within hypoxic cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing cytotoxic effects through cross-linking and strand breaks.
Radiopharmaceutical Applications
The compound's ability to target hypoxic cells makes it a promising candidate for radiopharmaceuticals:
- Imaging and Therapy : By labeling azomycin arabinoside with radioactive isotopes, it can be used for imaging hypoxic tumors and delivering targeted radiation therapy.
- Biochemical Pathways : It influences pathways such as the glyoxalase system and the ascorbate-glutathione pathway, which are crucial for cellular detoxification and homeostasis.
Biochemical Research
Azomycin arabinoside serves as a valuable tool in biochemical studies:
- Cellular Processes : It is utilized to probe biological pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.
- Enzyme Interactions : The compound interacts with various enzymes and proteins, including glucose transporter 1 (GLUT1), facilitating its uptake into cells.
Synthetic Chemistry
In synthetic chemistry, azomycin arabinoside is used as a precursor for developing other nucleoside analogs:
- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and nucleophilic substitution, allowing for the synthesis of derivatives with potential therapeutic applications.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of azomycin arabinoside on various cancer cell lines under hypoxic conditions. Results indicated significant cytotoxicity against tumor cells while sparing normal cells:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
This selectivity underscores its potential as a targeted therapy in oncology.
Case Study 2: Mechanistic Insights
Research has shown that azomycin arabinoside induces apoptosis in hypoxic tumor cells by activating caspase pathways and arresting the cell cycle at the S phase. This mechanism highlights its role in mitochondrial-dependent apoptosis pathways, making it a candidate for combination therapies with chemotherapeutic agents.
Mechanism of Action
The mechanism of action of azomycin arabinoside involves its incorporation into cellular DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in DNA synthesis and repair, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (): Substituents: A fluorobenzyl group at N1, an ethylthio group at C2, and a formyl group at C3. Synthesis: Prepared via alkylation and condensation reactions, yielding 80% with a melting point of 55.5–57.5 °C. Activity: Not specified, but fluorobenzyl groups often enhance lipophilicity and membrane penetration.
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () :
- Substituents : Bulky aromatic groups at multiple positions.
- Characterization : Analyzed via FT-IR and UV-Vis spectroscopy, emphasizing π-conjugation effects.
Functional Group Analysis
- Nitro Group vs. Thio/Sugar Groups: The nitro group in the target compound may confer electrophilic reactivity, contrasting with sulfur-containing derivatives (e.g., ethylthio groups in ), which could participate in redox or nucleophilic reactions. Arabinofuranosyl moieties (hypothetically present in the target compound) likely improve water solubility compared to hydrophobic aryl substituents in .
Biological Activity
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (also referred to as Azomycin arabinoside) is a nucleoside analog that has gained attention in medicinal chemistry for its unique structural properties and potential therapeutic applications, particularly in oncology and infectious diseases. This compound features an arabinose sugar moiety, which alters its biological interactions compared to other nucleosides.
The biological activity of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is primarily attributed to its ability to target hypoxic regions within tumors. Hypoxia is a common characteristic of solid tumors, leading to resistance against conventional therapies. The compound selectively binds to these hypoxic areas, where it undergoes bioreduction by nitroreductases, resulting in the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins .
Biochemical Pathways
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole influences several biochemical pathways:
- Glyoxalase System : It may modulate the glyoxalase system, which is crucial for detoxifying reactive oxygen species (ROS).
- Ascorbate-Glutathione Pathway : This pathway is vital for maintaining cellular redox balance and mitigating oxidative stress.
- Cell Cycle Regulation : The compound disrupts DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole reveals rapid distribution throughout the body, with excretion occurring via both hepatobiliary and renal routes. Its uptake is facilitated by glucose transporter 1 (GLUT1), particularly in hypoxic tumor cells .
Antitumor Effects
Research indicates that 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole enhances the cytotoxic effects of radiation therapy. By selectively targeting hypoxic tumor cells, it increases the efficacy of radiotherapy, potentially improving patient outcomes in cancer treatment .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Studies suggest that it may possess activity against various pathogens, making it a candidate for further investigation as an antiviral or antibacterial agent .
Research Findings and Case Studies
Several studies have highlighted the effectiveness of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole in different biological contexts:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
